molecular formula C11H13NO2 B8093186 3-oxo-N-phenylpentanamide

3-oxo-N-phenylpentanamide

Cat. No. B8093186
M. Wt: 191.23 g/mol
InChI Key: HGXLVMRQQYHNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-N-phenylpentanamide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anticonvulsant Activity

    DL-3-hydroxy-3-phenylpentanamide (DL-HEPP), a related compound, shows significant anticonvulsant activity against pentylenetetrazol-induced seizures and exhibits therapeutic indices better than valproate, a widely used antiepileptic drug (Se et al., 2013).

  • Atorvastatin Intermediate

    In the synthesis of atorvastatin, a cholesterol-lowering medication, 3-oxo-N-phenylpentanamide derivatives have been identified as novel impurities (Naidu & Sharma, 2017).

  • Chemical Synthesis

    The compound has been used in the concise synthesis of atorvastatin lactone, a top-selling antihyperlipidemic drug (Estévez et al., 2014).

  • Catalysis in Organic Reactions

    Some 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, have been used as efficient and low-cost phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions (Cui et al., 2007).

  • Phosphine Oxidation

    The direct oxygen atom transfer from a Mn(iv)-oxo complex to triphenylphosphine derivatives, which can be sterically influenced by substituents on the phenyl group of the derivatives (Lee et al., 2017).

  • Acetylcholinesterase Inhibition

    4-oxo-N,N,N-trimethylpentanaminium chloride, another related compound, is a competitive inhibitor of eel acetylcholinesterase (Dafforn et al., 1976).

  • Palladium Complexes

    Kinetically stabilized 3-oxo-1,3-diphosphapropenes, related to this compound, have been used as ligands in palladium(II) complexes and investigated for their catalytic activity in cross-coupling reactions (Nishide et al., 2005).

  • Cardiac Myosin Activation

    Sulfonamidophenylethylamide analogs, related to this compound, have been explored as novel cardiac myosin activators, showing potential in the treatment of systolic heart failure (Manickam et al., 2019).

  • Antioxidant Properties

    Research on 3-(phenylhydrazono) butan-2-one oxime, a related compound, indicates its potential as a good antioxidant compound (Puntel et al., 2008).

  • Enantioselective Synthesis

    The enantioselective synthesis of chiral hydroxy amides via hydrogenation of various prochiral keto amides, including 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, has been successfully accomplished (Hu et al., 2018).

properties

IUPAC Name

3-oxo-N-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-10(13)8-11(14)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXLVMRQQYHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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